

In-depth Technical Guide: Properties of CAS Number 115174-39-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B038076

[Get Quote](#)

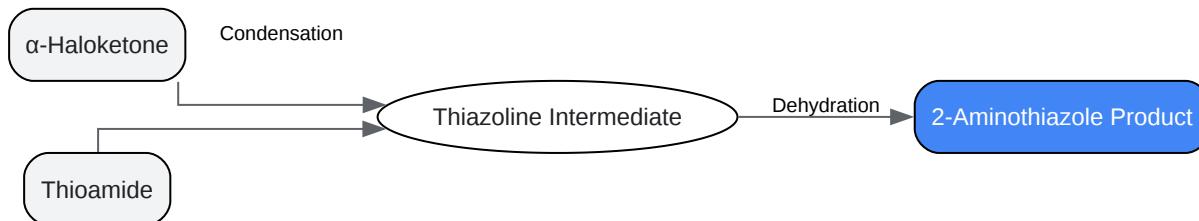
For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound identified by CAS number 115174-39-5, chemically known as **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**. This molecule belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. This document summarizes its physicochemical characteristics, synthesis, pharmacological activities, and toxicological profile, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a small molecule with the molecular formula $C_{11}H_{10}N_2O_2S$. Its key chemical and physical properties are summarized in the table below.


Property	Value	Reference
CAS Number	115174-39-5	N/A
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	234.27 g/mol	[1]
Melting Point	223-225 °C	[1]
Appearance	Pale yellow powder	[1]
¹ H NMR (270 MHz, DMSO-d ₆) δ (ppm)	3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)	[1]
¹³ C NMR (270 MHz, DMSO-d ₆) δ (ppm)	128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13	[1]
Mass Spectrometry (FAB/NOBA-MS)	Calculated for C ₁₁ H ₁₁ N ₂ O ₂ S (M+H) ⁺ : 235.0541, Found: 235.0545	[1]

Synthesis

The primary method for the synthesis of **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate** and its analogs is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow

The logical workflow for the Hantzsch synthesis of 2-aminothiazoles is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate

The synthesis of the title compound has been reported as part of a broader study on 2-aminothiazole-4-carboxylate derivatives. The following is a general protocol adapted from the literature.

Materials:

- Appropriate α -haloketone precursor
- Thiourea
- Solvent (e.g., ethanol)

Procedure:

- The α -haloketone precursor is dissolved in a suitable solvent, such as ethanol.
- An equimolar amount of thiourea is added to the solution.
- The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**.

Note: The specific α -haloketone precursor for this synthesis would be a methyl 2-halo-3-oxo-3-phenylpropanoate.

Pharmacological and Toxicological Profile

Pharmacological Activity

The primary reported biological activity of **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate** is its action against *Mycobacterium tuberculosis*.

Antitubercular Activity: In a study identifying novel antitubercular agents, **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate** was evaluated for its activity against the H37Rv strain of *Mycobacterium tuberculosis*. While some derivatives from the same 2-aminothiazole-4-carboxylate scaffold showed potent inhibitory activity, with MIC values as low as 0.06 μ g/mL, the specific activity for this compound was part of a broader screening. The general class of 2-aminothiazole derivatives is considered a promising template for the development of new antitubercular drugs.^[1]

Mechanism of Action: The broader class of 2-aminothiazole-4-carboxylate derivatives was investigated for their potential to inhibit the β -ketoacyl-ACP synthase mtFabH, a key enzyme in the fatty acid synthesis pathway of *M. tuberculosis*. However, it was noted that the most potent antitubercular compounds within this series, including close analogs of the title compound, did not show significant activity against mtFabH, suggesting an alternative mechanism of action is responsible for their antimycobacterial effects.^[1]

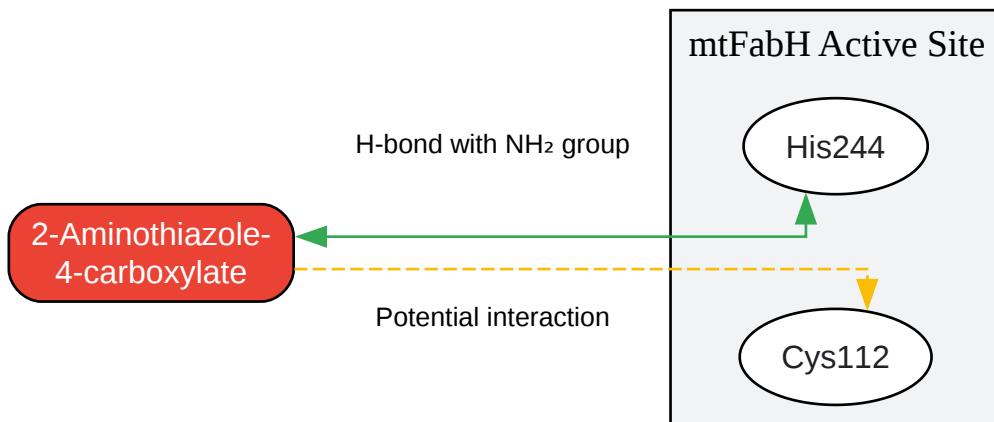
Toxicological Data

Limited specific toxicological data is available for CAS 115174-39-5. However, information on related 2-aminothiazole derivatives provides some insight into the potential toxicological profile.

Cytotoxicity: A study on a closely related analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, showed no cytotoxicity against HS-27 cells at concentrations up to 100 μ g/mL.^[1] This suggests that the core scaffold may have a favorable initial safety profile.

General Safety and Handling: Safety data sheets for similar 2-aminothiazole compounds indicate that they may cause skin and eye irritation and may be harmful if swallowed or inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.


Signaling Pathways and Biological Interactions

While the specific signaling pathways modulated by **methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate** have not been elucidated, the broader 2-aminothiazole scaffold is known to interact with a variety of biological targets, leading to a range of pharmacological effects. The antitubercular activity of this compound suggests an interaction with a currently unidentified target within *Mycobacterium tuberculosis*.

The proposed, though ultimately unconfirmed for the most active compounds, interaction with mtFabH provides a hypothetical model for how this class of molecules could interfere with bacterial metabolic pathways.

Hypothetical Interaction with mtFabH

The following diagram illustrates the hypothetical binding mode of 2-aminothiazole-4-carboxylates within the active site of mtFabH, which involves key hydrogen bonding interactions.

[Click to download full resolution via product page](#)

Caption: Hypothetical binding of a 2-aminothiazole-4-carboxylate inhibitor in the mtFabH active site.

Conclusion

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 115174-39-5) is a member of the 2-aminothiazole class of compounds with reported antitubercular activity. While its precise mechanism of action remains to be fully elucidated, the 2-aminothiazole scaffold represents a promising starting point for the development of novel therapeutics. Further research is warranted to explore its full pharmacological potential, delineate its mechanism of action, and establish a comprehensive safety profile. This technical guide provides a foundational summary of the current knowledge on this compound to aid researchers and drug development professionals in their ongoing investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [In-depth Technical Guide: Properties of CAS Number 115174-39-5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038076#cas-number-115174-39-5-properties\]](https://www.benchchem.com/product/b038076#cas-number-115174-39-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com